Many labs using ATP or 2-MeSADP get skewed platelet aggregation & biased receptor pharmacology. The native agonist ADP (CAS 110123-09-6) solves this. Key outcomes: (1) Authentic P2Y1/P2Y12 activation with physiological EC50 (0.67-0.88 μmol/L in rat PRP). (2) Enables accurate antiplatelet drug screening & translational cardiovascular models. (3) Essential for ectonucleotidase metabolism studies. High-purity, stable supply for reproducible research.
Molecular FormulaC10H15N5O10P2
Molecular Weight427.2 g/mol
CAS No.110123-09-6
Cat. No.B020513
⚠ Attention: For research use only. Not for human or veterinary use.
ADP: Endogenous Nucleotide for Purinergic Signaling & Platelet Research
Adenosine 5′-diphosphate (ADP; CAS 110123-09-6) is an endogenous adenine nucleotide comprising an adenosine moiety linked to two phosphate groups at the 5′-position of the ribose sugar [1]. With a molecular weight of 427.2 g/mol, ADP serves as a critical intermediate in cellular energy metabolism and functions as a primary agonist for specific G protein-coupled P2Y purinergic receptors, notably P2Y1, P2Y12, and P2Y13 . Unlike synthetic analogs or alternative nucleotides, ADP represents the native physiological ligand, making it essential for accurately modeling endogenous purinergic signaling in both basic research and drug discovery applications .
Endogenous physiological ligand for P2Y1, P2Y12, and P2Y13 receptors
Despite sharing a common adenine nucleotide core, ADP cannot be functionally substituted by closely related analogs such as ATP, ATPγS, ADPβS, or 2-MeSADP in receptor pharmacology and enzymology studies. ADP and ATP exhibit fundamentally different pharmacological profiles at purinergic receptors: at the P2Y12 receptor, ATP acts as a competitive antagonist whereas ADP is the endogenous agonist [1]; at the P2Y1 receptor, ATP is a weak agonist with EC50 values approximately 15-fold higher than ADP [2]; and at the P2X1 receptor, ADP is not an agonist while ATP is [3]. Similarly, the non-hydrolyzable analog ADPβS displays altered potency profiles across receptor subtypes, while 2-MeSADP exhibits substantially greater potency than endogenous ADP but with divergent receptor selectivity [4][5]. In protein-binding studies, ADP and ATP show distinct kinetic binding profiles to G-actin, with ADP exhibiting approximately 100-fold weaker binding under non-physiological conditions due to faster dissociation kinetics [6]. These quantifiable differences in receptor pharmacology, enzyme kinetics, and cellular responses preclude simple one-for-one substitution in experimental protocols.
!ATP: Acts as antagonist at P2Y12 and weak partial agonist at P2Y1; may produce opposite functional outcomes in receptor assays.
!2-MeSADP: Exhibits super-physiological potency (13.8-fold higher than ADP at P2Y1) and divergent selectivity; may mask endogenous regulatory mechanisms.
!ADPβS: Non-hydrolyzable analog with comparable P2Y1 potency but altered receptor crosstalk (A1R coupling); requires validation in complex systems.
!Ap4A: Endogenous dinucleotide acting as antagonist at platelet P2Y1 and P2Y12; will not replicate ADP-induced aggregation or signaling.
[1] Kauffenstein G, Hechler B, Cazenave JP, Gachet C. Adenine triphosphate nucleotides are antagonists at the P2Y12 receptor. Journal of Thrombosis and Haemostasis. 2004;2(11):1980-1988. View Source
[2] Erb L, Lustig KD, Sullivan DM, Turner JT, Weisman GA. Functional expression and photoaffinity labeling of a cloned P2U purinergic receptor. Proceedings of the National Academy of Sciences. 1993;90(22):10449-10453. (Data from PMC1350429, Figure 1: EC50 values for 2-MeSADP, ADP, and ATP at P2Y1 receptor). View Source
[3] Hechler B, Léon C, Vial C, Vigne P, Frelin C, Cazenave JP, Gachet C. The P2Y1 receptor is necessary for adenosine 5′-diphosphate-induced platelet aggregation. Blood. 1998;92(1):152-159. View Source
[4] Dsouza C, Komarova SV, Akhter M, Dixon SJ, Sims SM. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences. 2021;22(7):3468. View Source
[5] Kauffenstein G, et al. (Data from J Thromb Haemost 2004, as cited in search result: EC50 values for 2MeSADP, ADP, and ADPβS at P2Y1 receptor: 0.8 ± 0.3 nM, 219 ± 52 nM, and 122 ± 24 nM, respectively). View Source
[6] Nowak E, Goody RS. Kinetics of adenosine 5′-triphosphate and adenosine 5′-diphosphate interaction with G-actin. Biochemistry. 1988;27(23):8613-8617. doi:10.1021/bi00423a016. View Source
In a yeast growth assay expressing human P2Y1 receptors, ADP demonstrated a 15.6-fold higher potency (lower EC50) than ATP as an agonist [1]. ATP is a weak partial agonist at this receptor subtype, requiring substantially higher concentrations to elicit half-maximal responses [2].
P2Y1 Agonist PotencyHead-to-head
1800 nMEC50
vs ATP 28,000 nM · 15.6-fold lower
ADP may reduce systematic bias in P2Y1 functional assays compared to ATP.
15.6-fold lower EC50 (higher potency) for ADP vs. ATP
Conditions
Yeast growth assay expressing P2Y1 receptors; concentration range 10⁻¹⁰ to 10⁻³ M; experiments performed in triplicate, repeated at least three times [1]
Why This Matters
This quantitative potency difference confirms that ATP cannot substitute for ADP in P2Y1-mediated functional assays without introducing significant systematic bias.
[1] Erb L, Lustig KD, Sullivan DM, Turner JT, Weisman GA. Functional expression and photoaffinity labeling of a cloned P2U purinergic receptor. Proceedings of the National Academy of Sciences. 1993;90(22):10449-10453. (Figure 1 data via PMC1350429). View Source
[2] Hechler B, Léon C, Vial C, Vigne P, Frelin C, Cazenave JP, Gachet C. The P2Y1 receptor is necessary for adenosine 5′-diphosphate-induced platelet aggregation. Blood. 1998;92(1):152-159. View Source
P2Y12 Receptor: ADP Agonist, ATP Antagonist
At the P2Y12 receptor, ADP acts as the endogenous agonist, while ATP and its triphosphate analogs function exclusively as competitive antagonists with no measurable agonist activity [1]. This represents a qualitative, not merely quantitative, functional difference between the two nucleotides.
P2Y12 Functional ActivityHead-to-head
ADP: agonistvsATP: antagonist
Substituting ATP may yield opposite effects in P2Y12-mediated signaling readouts.
Platelets and transfected cells; ectonucleotidase control applied
P2Y12 receptorAntiplatelet drug discoveryPurinergic pharmacology
ATP: Antagonist (no agonist activity; competitively inhibits ADP-induced activation)
Quantified Difference
Qualitative difference: agonist vs. antagonist; no EC50 can be determined for ATP as an agonist
Conditions
Platelets and transfected cells expressing P2Y12 receptor; care taken to remove diphosphate contaminants and prevent ectonucleotidase-mediated nucleotide conversion [1]
Why This Matters
Substituting ATP for ADP in P2Y12 functional assays will yield fundamentally incorrect conclusions, as ATP actively antagonizes the receptor rather than activating it.
P2Y12 receptorAntiplatelet drug discoveryPurinergic pharmacology
[1] Kauffenstein G, Hechler B, Cazenave JP, Gachet C. Adenine triphosphate nucleotides are antagonists at the P2Y12 receptor. Journal of Thrombosis and Haemostasis. 2004;2(11):1980-1988. View Source
P2Y1 Receptor: ADP vs. 2-MeSADP Potency
The synthetic analog 2-methylthio-ADP (2-MeSADP) is substantially more potent than endogenous ADP at the P2Y1 receptor, with an EC50 of 130 nM compared to 1800 nM for ADP—a 13.8-fold difference [1]. While 2-MeSADP is widely used as a high-potency tool compound, its enhanced potency and altered physicochemical properties (e.g., increased lipophilicity from the methylthio substitution) may produce non-physiological receptor activation kinetics or off-target effects not observed with the native ligand [2].
P2Y1: ADP vs 2-MeSADPHead-to-head
1800 nMADP
vs 2-MeSADP 130 nM · 13.8-fold difference
2-MeSADP's super-physiological potency may mask subtle regulatory mechanisms.
ADP provides native activation context for pathway studies
P2Y1 receptorSynthetic agonistEndogenous ligand
Evidence Dimension
Agonist potency (EC50) at human P2Y1 receptor
Target Compound Data
EC50 = 1800 nM
Comparator Or Baseline
2-MeSADP: EC50 = 130 nM
Quantified Difference
13.8-fold lower potency for ADP (higher EC50) vs. 2-MeSADP
Conditions
Yeast growth assay expressing P2Y1 receptors; concentration range 10⁻¹⁰ to 10⁻³ M; experiments performed in triplicate, repeated at least three times [1]
Why This Matters
For studies requiring physiological relevance—such as endogenous signaling pathway analysis or translational research—ADP remains the essential ligand; 2-MeSADP's super-physiological potency may mask subtle regulatory mechanisms.
P2Y1 receptorSynthetic agonistEndogenous ligand
[1] Erb L, Lustig KD, Sullivan DM, Turner JT, Weisman GA. Functional expression and photoaffinity labeling of a cloned P2U purinergic receptor. Proceedings of the National Academy of Sciences. 1993;90(22):10449-10453. (Figure 1 data via PMC1350429). View Source
[2] Zhang K, Zhang J, Gao ZG, Zhang D, Zhu L, Han GW, et al. Agonist-bound structure of the human P2Y12 receptor. Nature. 2014;509(7498):119-122. (Notes 2MeSADP as a close analog of ADP). View Source
ADP vs. ADPβS: P2Y1 Potency and Selectivity
The non-hydrolyzable analog adenosine 5′-O-(2-thiodiphosphate) (ADPβS) exhibits potency comparable to ADP at the P2Y1 receptor, with reported EC50 values of 122 ± 24 nM for ADPβS versus 219 ± 52 nM for ADP (not statistically different given overlapping SEM ranges) [1]. However, ADPβS displays distinct selectivity profiles across the P2Y receptor family: it activates P2Y1, P2Y12, and P2Y13 but can also couple to PTX-sensitive adenylyl cyclase systems only when P2Y1R and A1R are coexpressed—a property not shared by ADP [2]. In rodent systems, ADPβS is less potent than ADP at P2Y13-mediated functional responses [3].
P2Y1: ADP vs ADPβSHead-to-head
ADP 219 ± 52 nMvsADPβS 122 ± 24 nM
Overlapping SEM; not statistically different
ADPβS may substitute where hydrolysis is a concern, but selectivity differences require validation.
~1.8-fold higher potency for ADPβS (not statistically significant; overlapping SEM ranges)
Conditions
Recombinant human P2Y1 receptor functional assays; three independent experiments (mean ± SEM) [1]
Why This Matters
ADPβS may serve as a hydrolysis-resistant substitute in systems where ectonucleotidase activity is a concern, but its altered receptor subtype selectivity (particularly A1R crosstalk) precludes direct substitution in complex biological systems without careful validation.
[1] Kauffenstein G, et al. (Data from J Thromb Haemost 2004, as cited in search result 5: EC50 values for 2MeSADP, ADP, and ADPβS at P2Y1 receptor: 0.8 ± 0.3 nM, 219 ± 52 nM, and 122 ± 24 nM, respectively). View Source
[2] Yoshioka K, Saitoh O, Nakata H. Heteromeric association creates a P2Y-like adenosine receptor. Proceedings of the National Academy of Sciences. 2001;98(13):7617-7622. View Source
[3] Dsouza C, Komarova SV, Akhter M, Dixon SJ, Sims SM. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences. 2021;22(7):3468. (Figure 8, Table S3). View Source
ADP vs. Ap4A: P2Y1 and P2Y12 Agonist/Antagonist
Diadenosine tetraphosphate (Ap4A), an endogenous dinucleotide stored in platelet dense granules, acts as a functional antagonist of ADP-induced platelet activation at P2Y1 and P2Y12 receptors [1]. Ap4A inhibits 3 μM ADP-induced platelet aggregation with an IC50 of 9.8 ± 2.8 μM and inhibits P2Y1-mediated cytosolic Ca²⁺ increases with an IC50 of 40.8 ± 12.3 μM [2]. Unlike ADP, Ap4A has no agonist activity at platelet P2Y1 receptors at concentrations up to 250 μM [1].
Platelet: ADP vs Ap4AHead-to-head
ADP: agonistvsAp4A: antagonist
IC50 9.8 μM for aggregation inhibition
Ap4A may produce opposite biological effects in platelet and vascular research.
Ap4A: inhibits ADP-induced aggregation (IC50 = 9.8 ± 2.8 μM); inhibits P2Y1-mediated Ca²⁺ increase (IC50 = 40.8 ± 12.3 μM); no agonist activity at P2Y1 (up to 250 μM)
Quantified Difference
Ap4A is an antagonist with defined IC50 values; ADP is an agonist with defined EC50 values (~0.67–1.8 μM for aggregation)
Conditions
Human washed platelets; 3 μM ADP as agonist stimulus; n = 3 independent experiments [2]
Why This Matters
Ap4A cannot substitute for ADP in any application requiring P2Y receptor activation; it is an antagonist, not an agonist, and will produce opposite biological effects in platelet and vascular research contexts.
[1] Chang H, Yanachkov IB, Michelson AD, Li Y, Barnard MR, Wright GE, Frelinger AL III. Agonist and Antagonist Effects of Diadenosine Tetraphosphate, a Platelet Dense Granule Constituent, on Platelet P2Y1, P2Y12 and P2X1 Receptors. Thrombosis Research. 2010;125(2):159-165. View Source
[2] Chang H, et al. (Table data: IC50 values for Ap4A inhibition of ADP-induced platelet aggregation and Ca²⁺ mobilization). View Source
ADP vs. ATP: G-Actin Binding Kinetics
In biochemical studies of G-actin, ADP exhibits approximately 100-fold weaker binding than ATP under low ionic strength conditions (0.65 mM Ca²⁺, no added Mg²⁺ or KCl) [1]. This difference is driven by a much faster dissociation rate of ADP (k_off) rather than slower association kinetics (k_on): association rate constants are 6.3 × 10⁶ M⁻¹ s⁻¹ for ADP versus 6.1 × 10⁶ M⁻¹ s⁻¹ for ATP at pH 7.6, 20°C [1]. Under more physiological conditions (0.8 mM Mg²⁺, 100 mM KCl), the binding difference largely disappears, but ADP's association rate constant is reduced by a factor of approximately 3 when Mg²⁺ is lowered from 0.8 to 0.2 mM, whereas ATP (εATP) is minimally affected [1].
G-Actin Binding KineticsHead-to-head
6.3×106 M−1s−1kon
~100-fold weaker binding vs ATP (low ionic strength)
~100-fold difference in overall binding affinity; similar k_on values indicate dissociation rate is the primary differentiator
Conditions
pH 7.6, 20°C, 0.65 mM free Ca²⁺ (non-physiological); also assessed at 0.8 mM Mg²⁺, 100 mM KCl (physiological) [1]
Why This Matters
In actin polymerization assays, substituting ADP for ATP will produce dramatically different nucleotide exchange and filament dynamics, particularly under non-physiological buffer conditions commonly used in vitro.
[1] Nowak E, Goody RS. Kinetics of adenosine 5′-triphosphate and adenosine 5′-diphosphate interaction with G-actin. Biochemistry. 1988;27(23):8613-8617. doi:10.1021/bi00423a016. View Source
ADP: Recommended Research & Industrial Applications
Platelet Aggregation: Endogenous Agonist
Use ADP as the native platelet agonist for assessing P2Y1 and P2Y12 receptor function in washed platelet or platelet-rich plasma (PRP) aggregation studies. ADP induces aggregation with an EC50 of 0.67–0.88 μmol/L in control rat platelets [1]. Unlike ATP (which antagonizes P2Y12) or 2-MeSADP (which exhibits super-physiological potency, EC50 = 130 nM at P2Y1 [2]), ADP provides the physiologically relevant activation profile required for translational cardiovascular research, antiplatelet drug screening, and clinical platelet function testing.
P2Y1 and P2Y13 Profiling & Drug Discovery
Employ ADP as the reference endogenous agonist for characterizing novel P2Y1 and P2Y13 receptor ligands. ADP's well-defined potency (EC50 = 1800 nM at human P2Y1 [2]; EC50 for ADP-like agonists at P2Y13 = 17.2 nM [3]) provides a benchmark for assessing agonist/antagonist activity of test compounds. The clear functional distinction between ADP (agonist at P2Y1/P2Y13) and ATP (weak partial agonist or antagonist) [4][5] makes ADP essential for establishing correct pharmacological baselines in high-throughput screening campaigns targeting these receptors.
Actin Polymerization & Cytoskeletal Dynamics
Utilize ADP in G-actin nucleotide exchange and polymerization assays where the physiological nucleotide state of actin filaments is of interest. Although ATP is commonly used to initiate polymerization, ADP-bound actin represents the predominant species in older filaments and under certain cellular conditions. The 100-fold weaker binding of ADP to G-actin compared to ATP under low ionic strength conditions [6] and the distinct sensitivity of ADP association to Mg²⁺ concentration (3-fold reduction upon lowering Mg²⁺ from 0.8 to 0.2 mM) [6] are critical parameters for experimental design in cytoskeletal research.
Ectonucleotidase & Nucleotide Metabolism Assays
Use ADP as a substrate for ectonucleotidases (e.g., CD39/NTPDase1, ecto-adenylate kinase) in studies of extracellular nucleotide metabolism. ADP is the direct product of ATP hydrolysis by ATPases and the substrate for conversion to AMP and adenosine [7]. Unlike the non-hydrolyzable analog ADPβS, ADP is susceptible to enzymatic degradation, making it essential for accurately modeling the dynamics of purinergic signaling in tissues where ectonucleotidase activity shapes the spatiotemporal profile of nucleotide receptor activation. ADP also elicits parallel and concentration-dependent formation of ATP and AMP in hippocampal slice preparations via ecto-adenylate kinase activity [7].
Application
Selection Property
Validation Focus
Platelet Aggregation Research
Endogenous P2Y1/P2Y12 agonist
Receptor-mediated aggregation and shape change endpoints
P2Y1/P2Y13 Ligand Screening
Reference agonist with characterized potency
Benchmark for agonist/antagonist activity profiling
Actin Cytoskeletal Dynamics
ADP-bound actin nucleotide state
Nucleotide exchange kinetics under varying buffer conditions
Ectonucleotidase Metabolism Assays
Hydrolyzable substrate for CD39/adenylate kinase
Extracellular nucleotide interconversion dynamics
[1] Terres W, Becker BF, Schrödl W, Gerlach E. Inhibition of Platelet Aggregation Following Chronic In Vivo Treatment of Rats with Nicotine: Prevention by Simultaneous Application of Propranolol. Journal of Cardiovascular Pharmacology. 1989;13(2):233-237. View Source
[2] Erb L, Lustig KD, Sullivan DM, Turner JT, Weisman GA. Functional expression and photoaffinity labeling of a cloned P2U purinergic receptor. Proceedings of the National Academy of Sciences. 1993;90(22):10449-10453. (Figure 1 data via PMC1350429). View Source
[3] Dsouza C, Komarova SV, Akhter M, Dixon SJ, Sims SM. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences. 2021;22(7):3468. View Source
[4] Hechler B, Léon C, Vial C, Vigne P, Frelin C, Cazenave JP, Gachet C. The P2Y1 receptor is necessary for adenosine 5′-diphosphate-induced platelet aggregation. Blood. 1998;92(1):152-159. View Source
[5] Kauffenstein G, Hechler B, Cazenave JP, Gachet C. Adenine triphosphate nucleotides are antagonists at the P2Y12 receptor. Journal of Thrombosis and Haemostasis. 2004;2(11):1980-1988. View Source
[6] Nowak E, Goody RS. Kinetics of adenosine 5′-triphosphate and adenosine 5′-diphosphate interaction with G-actin. Biochemistry. 1988;27(23):8613-8617. doi:10.1021/bi00423a016. View Source
[7] Extracellular interconversion of nucleotides reveals an ecto-adenylate kinase activity in the rat hippocampus. (Search result 2 from 'adenosine 5'-diphosphate vs ATP kinetics'). View Source
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